molecular formula C14H9Cl2F3N2O B5200661 N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea CAS No. 1763-79-7

N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea

Cat. No. B5200661
CAS RN: 1763-79-7
M. Wt: 349.1 g/mol
InChI Key: NXEAPPGVYKYWEW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It belongs to the family of substituted ureas, which are known for their ability to inhibit photosynthesis in plants. Diuron is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits the uptake of carbon dioxide and the production of oxygen, which are essential for photosynthesis. It also disrupts the synthesis of chlorophyll, which is necessary for the absorption of light energy. In addition, N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea has been shown to affect the growth and development of plants, including the formation of roots and shoots.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea in lab experiments is its high potency as a herbicide. This allows for the efficient control of weeds in experimental plots, which can improve the accuracy and reproducibility of results. However, one limitation of using N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea is its potential to affect non-target organisms, such as beneficial insects and microorganisms. Careful consideration must be given to the application rate and timing to minimize the impact on the environment.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and safety of the herbicide. Another area of research is the investigation of the potential of N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea as an antifungal and antiviral agent. Finally, there is a need for more studies on the environmental impact of N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea and its potential for bioaccumulation in the food chain.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea is a herbicide that has been widely used in agriculture for weed control. Its mechanism of action involves the inhibition of photosynthesis in plants, which ultimately leads to their death. While N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal properties, there is still much to be learned about its potential as an antifungal and antiviral agent, as well as its impact on the environment.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea involves the reaction of 3-chloroaniline with 4-chloro-3-(trifluoromethyl)aniline in the presence of phosgene and a base. The resulting product is then treated with urea to yield N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea. The overall reaction can be represented as follows:

Scientific Research Applications

N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds in various crops, including cotton, sugarcane, and citrus. In addition to its use as a herbicide, N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea has also been investigated for its potential as an antifungal and antiviral agent.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c15-8-2-1-3-9(6-8)20-13(22)21-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEAPPGVYKYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295710
Record name 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1763-79-7
Record name NSC104500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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